Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound. Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
Synthesis Analysis
The synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine has been reported . This isomeric pyrazole was obtained in yields ranging from 4–24% .Chemical Reactions Analysis
The reaction conditions for the synthesis of a related compound, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, involve the use of ethyl-4,4,4-trifluoromethylacetoacetate and methylhydrazine in ethanol at 20 - 80°C for 15 hours .Scientific Research Applications
Synthesis and Characterization
- Synthesis and X-ray Diffraction Analysis : Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate has been synthesized and characterized using methods such as single crystal X-ray diffraction, NMR, IR, and mass spectral analysis. These compounds are often synthesized via condensation reactions and characterized for their structural and molecular properties (Viveka et al., 2016).
Chemical Properties and Reactions
Structural and Theoretical Investigations : The compound's structure and electronic properties have been studied using density functional theory (DFT) and other spectroscopic methods. This includes investigating its molecular geometry and electronic structure-property relationships (Viveka et al., 2016).
Formation of Derivatives and Biological Evaluation : Novel derivatives of this compound have been synthesized and evaluated for biological activities, such as suppressing cancer cell growth. This involves structural characterization by various spectroscopic techniques and preliminary biological evaluations (Zheng et al., 2010).
Synthesis of Fluorescent Molecules and Inhibitors : The unique reactivity of this compound has been exploited for synthesizing fluorescent molecules and potential inhibitors for specific biological targets. This includes the synthesis of various derivatives with potential biological activities (Wu et al., 2006).
Applications in Material Science
- Corrosion Inhibition : Derivatives of ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate have been studied as corrosion inhibitors for materials like mild steel. These studies include gravimetric analysis and electrochemical impedance spectroscopy to evaluate the efficiency of these compounds as inhibitors (Dohare et al., 2017).
Medicinal Chemistry and Pharmacology
- Development of Analgesic and Anti-inflammatory Agents : Some derivatives have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents. This includes characterization and evaluation of their pharmacological properties (Gokulan et al., 2012).
Advanced Chemical Analysis
- Hirshfeld Surface Analysis and DFT Calculations : The compound and its derivatives have been subject to detailed Hirshfeld surface analysis and DFT calculations. These studies are aimed at understanding the intermolecular interactions and electronic properties of the molecule (Naveen et al., 2021).
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)12-8-11(18-19(12)2)9-4-6-10(7-5-9)14(15,16)17/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGCYUXZNHKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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